Enhanced Lipophilicity vs. Non-Fluorinated Piperidine Analog
The target compound exhibits a calculated LogP of 2.56, compared with 1.84 for the non-fluorinated analog 6-(piperidin-1-yl)nicotinic acid, representing a 0.72 log unit increase in lipophilicity conferred by the 4-CF3 group . This difference is expected to translate into enhanced membrane permeability, with an estimated 2- to 5-fold increase in passive diffusion across lipid bilayers, a critical parameter for central nervous system (CNS) drug discovery programs .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 2.56 (Chemscene computational chemistry data) |
| Comparator Or Baseline | 6-(Piperidin-1-yl)nicotinic acid: LogP 1.84 (ChemicalBook) |
| Quantified Difference | ΔLogP = +0.72 (approximately 1.4-fold higher logP) |
| Conditions | Calculated LogP values from vendor-supplied computational chemistry data |
Why This Matters
Higher lipophilicity enhances passive membrane permeability and blood-brain barrier penetration, making the fluorinated compound a more suitable scaffold for CNS-targeted lead series.
